N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(thiophen-2-yl)ethyl)-1-(methylsulfonyl)piperidine-4-carboxamide
Description
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Properties
IUPAC Name |
N-[2-(3,5-dimethylpyrazol-1-yl)-2-thiophen-2-ylethyl]-1-methylsulfonylpiperidine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26N4O3S2/c1-13-11-14(2)22(20-13)16(17-5-4-10-26-17)12-19-18(23)15-6-8-21(9-7-15)27(3,24)25/h4-5,10-11,15-16H,6-9,12H2,1-3H3,(H,19,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKIZJVMHMBUPDO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C(CNC(=O)C2CCN(CC2)S(=O)(=O)C)C3=CC=CS3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26N4O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(thiophen-2-yl)ethyl)-1-(methylsulfonyl)piperidine-4-carboxamide is a complex organic compound with potential therapeutic applications. Its unique structure incorporates a pyrazole ring, thiophene moiety, and a piperidine backbone, which may contribute to various biological activities. This article explores the compound's biological activity, including its mechanisms of action, potential therapeutic effects, and relevant research findings.
Chemical Structure and Properties
The compound can be represented by the following structural formula:
This molecular formula indicates the presence of multiple functional groups that are crucial for its biological interactions.
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The presence of the pyrazole and thiophene rings allows for π-π stacking interactions with target proteins, while the methylsulfonyl group can enhance solubility and binding affinity through hydrogen bonding.
Biological Activities
Research indicates that compounds with similar structures exhibit a range of biological activities, including:
- Anticancer Activity : Studies have shown that pyrazole derivatives can inhibit tumor growth in various cancer cell lines.
- Antimicrobial Effects : Certain derivatives demonstrate significant antibacterial activity against pathogens such as Staphylococcus aureus and Escherichia coli.
- Enzyme Inhibition : The compound may act as an inhibitor for enzymes like acetylcholinesterase (AChE), which is relevant in neurodegenerative diseases.
Table 1: Summary of Biological Activities
Case Studies
- Anticancer Activity : A study evaluated the cytotoxic effects of similar pyrazole derivatives on glioblastoma cells. The results indicated a dose-dependent inhibition of cell viability, suggesting potential for further development as anticancer agents.
- Antimicrobial Testing : In a comparative study, derivatives were tested against various bacterial strains. The compound showed promising results against Gram-positive bacteria, indicating its potential use in treating infections caused by resistant strains.
- Enzyme Inhibition : A series of synthesized piperidine derivatives were tested for AChE inhibition. The results showed that modifications in the structure significantly affected inhibitory potency, providing insights into structure-activity relationships.
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound and its derivatives. For example, derivatives of pyrazole have shown significant cytotoxic effects against various cancer cell lines.
Case Study 1: Cytotoxicity Against C6 Glioma Cells
A derivative similar to this compound exhibited an IC₅₀ value of 5.13 µM against the C6 glioma cell line, outperforming standard chemotherapeutic agents like 5-fluorouracil (IC₅₀ = 8.34 µM). This suggests a promising avenue for developing new anticancer therapies.
Table 2: Cytotoxic Activity of Related Compounds
| Compound | IC₅₀ (C6 Cell Line) | Mechanism of Action |
|---|---|---|
| Compound A | 5.13 µM | Induces apoptosis and cell cycle arrest |
| 5-Fluorouracil | 8.34 µM | Inhibits RNA synthesis |
Antimicrobial Properties
The compound has demonstrated broad-spectrum antimicrobial activity, making it a candidate for treating infections caused by resistant strains of bacteria.
Case Study 2: Antibacterial Activity
Research indicates that compounds with similar structures exhibit effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The incorporation of specific substituents enhances these antimicrobial effects.
Anti-inflammatory Effects
Pyrazolone derivatives are recognized for their anti-inflammatory properties, which can be beneficial in treating inflammatory diseases such as arthritis.
Table 3: Anti-inflammatory Activity Comparison
Q & A
Q. What synthetic routes are commonly employed to introduce the 3,5-dimethyl-1H-pyrazole moiety into heterocyclic compounds?
The 3,5-dimethyl-1H-pyrazole group can be introduced via nucleophilic substitution or palladium-catalyzed cross-coupling. For example, thiophene derivatives can react with pyrazole-containing intermediates under controlled conditions. Ethyl 2-bromoacetoacetate has been used to facilitate such couplings, followed by hydrolysis and amidation steps .
Q. Which spectroscopic techniques are most effective for confirming the structure of this compound?
Key techniques include ¹H/¹³C NMR for verifying proton and carbon environments, IR spectroscopy for functional group identification (e.g., sulfonyl, amide), and mass spectrometry for molecular weight confirmation. Single-crystal X-ray diffraction (e.g., as in cadmium-pyrazolyl complexes) provides definitive structural validation .
Q. What are the critical steps in forming the amide bond between the piperidine-4-carboxamide and the ethyl linker?
Use coupling reagents like EDCl/HOBt or DCC in anhydrous solvents (e.g., DMF, THF) to activate the carboxylic acid. Monitor reaction progress via TLC or LC-MS. Post-reaction purification via column chromatography or recrystallization ensures high yields .
Q. What safety precautions are necessary when handling reagents involved in the synthesis?
Use fume hoods for volatile reagents (e.g., DMDAAC), wear PPE (gloves, goggles), and follow protocols for hazardous waste disposal. Reactions involving sulfonyl chlorides require strict moisture control .
Q. What are the recommended storage conditions to maintain the compound’s stability?
Store under inert gas (N₂/Ar) at –20°C in desiccated, light-resistant containers. Stability tests under varying pH and temperature conditions can identify degradation pathways .
Advanced Research Questions
Q. How can researchers optimize reaction conditions for synthesizing complex heterocycles like this compound?
Apply Design of Experiments (DoE) to systematically vary parameters (temperature, catalyst loading, solvent polarity). Statistical modeling (e.g., response surface methodology) identifies optimal conditions. For example, flow-chemistry setups enable precise control of reaction kinetics and scalability .
Q. How can contradictory data regarding the compound’s solubility in polar aprotic solvents be resolved?
Conduct solubility studies with additives like cationic surfactants (e.g., hexadecan-1-aminium bromo trichloro cuprate) to reduce aggregation. Techniques such as dynamic light scattering (DLS) can assess colloidal stability, while co-solvent systems (DMSO/water) may improve dissolution .
Q. What strategies address low reactivity during the sulfonylation of the piperidine ring?
Activate the sulfonyl chloride with a base (e.g., triethylamine) and use DMAP as a catalyst. High-dilution conditions or microwave-assisted synthesis can enhance reaction efficiency. Intermediate purification via flash chromatography minimizes side products .
Q. How can computational chemistry predict the reactivity of intermediates in the synthesis?
Density Functional Theory (DFT) calculations model reaction pathways, transition states, and electronic effects (e.g., charge distribution on the pyrazole-thiophene scaffold). Molecular docking studies may also predict bioactivity trends .
Q. How can researchers systematically investigate the impact of thiophene substituents on bioactivity?
Synthesize analogs with substituted thiophenes (e.g., electron-withdrawing/donating groups) and conduct structure-activity relationship (SAR) studies. Use in vitro assays (e.g., enzyme inhibition) paired with statistical analysis (Student’s t-test) to validate trends .
Q. What analytical methods differentiate polymorphic forms, and how does polymorphism affect research applications?
XRD identifies crystal packing variations, while DSC/TGA monitors thermal stability. Polymorphism impacts solubility and bioavailability; controlled crystallization (e.g., solvent-antisolvent methods) can isolate the most stable form .
Q. How can discrepancies in reported bioactivity data across assays be resolved?
Standardize assay conditions (cell lines, incubation times) and validate results with orthogonal methods (e.g., SPR for binding affinity vs. cellular assays). Replicate experiments (n ≥ 3) and apply ANOVA to assess inter-assay variability .
Methodological Notes
- Synthesis Optimization : Reference flow-chemistry setups (e.g., Omura-Sharma-Swern oxidation) for scalable, reproducible reactions .
- Data Analysis : Use software like JMP or Minitab for DoE and statistical modeling .
- Structural Characterization : Combine crystallography (for absolute configuration) with NMR titration to study intermolecular interactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
